Mono-Fluoroethyl Substitution: Lipophilicity Impact
The presence of a single fluorine atom in the N-(2-fluoroethyl) group provides a specific, moderate increase in lipophilicity compared to the non-fluorinated ethyl analog, while avoiding the more substantial lipophilicity increase seen with di- or tri-fluorinated alkyl chains. This is a critical parameter for optimizing membrane permeability and bioavailability in drug candidates [1].
| Evidence Dimension | Impact on Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Moderate increase relative to H (fluoroalkyl effect, ΔLogP ~ +0.2 to +0.5 per F atom on alkyl chain depending on scaffold) [1] |
| Comparator Or Baseline | Non-fluorinated ethyl analog (2-amino-N-ethylacetamide): Baseline LogP; Di-/Tri-fluoroethyl analogs: Significantly higher LogP |
| Quantified Difference | Single fluorine substitution yields a precise, moderate logP increase, contrasting with the negligible change from H and the larger increases from polyfluorination. |
| Conditions | Computational LogP prediction and experimental LogP measurement of fluorinated alkyl fragments in medicinal chemistry [1]. |
Why This Matters
The controlled lipophilicity of the mono-fluoroethyl group is essential for balancing passive membrane permeability with aqueous solubility, a key factor in achieving favorable oral bioavailability or brain penetration in drug discovery.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
